6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with the molecular formula C16H17NO4S2 and a molecular weight of 351.446 g/mol . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-halo acids under basic conditions to yield the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the benzylidene moiety can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone compounds.
Scientific Research Applications
6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The compound’s thiazolidinone ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 6-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Uniqueness
What sets 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid apart from its similar compounds is the presence of the hydroxyl group in the benzylidene moiety. This functional group enhances its reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17NO4S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H17NO4S2/c18-12-6-4-5-11(9-12)10-13-15(21)17(16(22)23-13)8-3-1-2-7-14(19)20/h4-6,9-10,18H,1-3,7-8H2,(H,19,20)/b13-10+ |
InChI Key |
XTSOELVQZHNYGU-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origin of Product |
United States |
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